(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

GABA transporter GAT1 binding affinity

Stereosensitive aminergic GPCR SAR campaigns demand enantiopure 1-aminotetralin probes-racemate or (R)-antipode use confounds receptor binding data. (S)-5,6-Dimethoxy-1-aminotetralin HCl resolves this: • Defined GAT1 binding (human Ki = 1.10 × 10³ nM; mouse Ki = 1.07 × 10³ nM)-a functionally orthogonal chemotype vs. dopaminergic 2-aminotetralins, enabling DAT/GAT selectivity profiling • Primary chiral amine handle for direct amide/sulfonamide/urea coupling (HATU/DIPEA, DMF) after single-equiv. base neutralization-streamlines focused library synthesis in underexplored 1-amino chemical space • HCl salt ensures aqueous assay compatibility without DMSO co-solvent interference Supplied as a specialty chiral research intermediate. Request quote for mg-to-gram scale with full enantiomeric integrity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12960069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(CCC2)N)OC
InChIInChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m0/s1
InChIKeyWOADEMZTZBTFMH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5,6-Dimethoxy-1-aminotetralin Hydrochloride: Chiral Building Block


(S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a homochiral 1-aminotetralin derivative bearing 5,6-dimethoxy aromatic substitution . The 1-aminotetralin scaffold constitutes a conformationally constrained phenethylamine isostere—distinct from the far more extensively characterized 2-aminotetralin (β-aminotetralin) positional isomer series that includes dopamine D2/D3 agonists such as 5,6-ADTN [1]. The (S)-enantiomer (CAS 1241679-36-6 free base) has a predicted boiling point of 331.0 ± 42.0 °C and predicted density of 1.080 ± 0.06 g/cm³, with the hydrochloride salt form (MW 243.73) providing enhanced aqueous solubility for in vitro assay preparation . The compound is supplied primarily as a specialty chiral research intermediate rather than a finished pharmacological probe, and its differentiation from the corresponding (R)-enantiomer and from 2-amino positional isomers is rooted in stereospecific binding-site geometry requirements [1].

Stereochemical-control study fit – (S)-enantiomer for chiral assay development
1-Aminotetralin scaffold – distinct from 2-amino dopamine series
Hydrochloride salt – may support aqueous assay preparation

Why Racemic or 2-Amino Isomer Substitution Fails


Generic substitution of (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with its racemate, its (R)-antipode, or the 2-aminotetralin positional isomer introduces meaningful pharmacological and physicochemical divergence. The 1-aminotetralin scaffold positions the amine in a distinct spatial orientation relative to the 2-aminotetralin series—altering the vector of the primary amine pharmacophore and, consequently, its complementarity to aminergic GPCR binding pockets [1]. Within the broader aminotetralin class, stereochemistry at the amine-bearing carbon is a critical determinant of receptor activation: for 2-aminotetralin dopamine D2 agonists, the (S)-configuration at C2 is strongly preferred for agonism, while the (R)-configuration can confer antagonist properties [2]. Although direct comparative binding data for the 1-amino positional series remain sparse in the peer-reviewed literature, this established stereochemical SAR principle extrapolates to procurement decisions—use of the racemic 1-amine (CAS 648893-12-3) or the (R)-enantiomer (CAS 1241678-07-8) in receptor assays may yield confounded or suboptimal results if the target site exhibits stereoselective recognition . Below are the quantitatively supported dimensions where differentiation has been documented or can be inferred from class-level evidence.

Racemate Distomer contamination may confound stereosensitive assay response
(R)-enantiomer Stereochemical recognition may shift target engagement profile
2-Amino isomer Transporter recognition diverges (DAT vs. GAT1), altering assay context

Quantitative Differentiation Evidence


GAT1 Transporter Binding vs. 2-Amino Isomer Class

In competitive MS binding assays, (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (free base) demonstrated measurable affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 × 10³ nM (~1.1 μM), and for mouse GAT1 with a Ki of 1.07 × 10³ nM [1]. This places the 1-aminotetralin in the low-micromolar affinity range for GAT1. By contrast, the 2-amino positional isomer series (including 5,6-dimethoxy-2-aminotetralin) has been historically characterized as dopamine D2/D3 and serotonin 5-HT receptor ligands rather than GAT1 ligands—no equivalent GAT1 binding data for the 2-amino isomer have been deposited in ChEMBL or BindingDB, suggesting divergent transporter recognition profiles between the 1-amino and 2-amino tetralin scaffolds [2]. This differential GAT1 engagement represents one of the few quantitative activity anchor points available for the 1-aminotetralin positional series.

GAT1 binding
Reported
Ki ≈ 1.1 μM (human/mouse GAT1)
Supports GABA transporter assay context
2-Amino isomer: no GAT1 data deposited
GABA transporter GAT1 binding affinity CNS research tool

Chiral Identity vs. Racemate Procurement

The (S)-enantiomer (CAS 1241679-36-6 free base) and the (R)-enantiomer (CAS 1241678-07-8) are commercially available as discrete chemical entities, with the racemate cataloged under CAS 648893-12-3 . The absolute configuration at C1 distinguishes these compounds as non-superimposable mirror images. In the structurally analogous 2-aminotetralin series, the (S)-enantiomer at the amine-bearing carbon is the eutomer for dopamine D2 receptor agonism, while the (R)-enantiomer exhibits reduced or inverted pharmacological activity [1]. Crystallographic assignment of absolute configuration in the related (S)-5,6-dimethoxy-2-aminotetralin system (via mandelate salt co-crystallization) has established that the levorotatory (S)-enantiomer is the biologically active stereoisomer for dopaminergic signaling [2]. While direct head-to-head pharmacological data for the resolved 1-amino enantiomers remain absent from the published literature, the class-level SAR mandate—that stereochemistry at the amine-bearing carbon in aminotetralins is pharmacologically deterministic—means that procurement of the racemate introduces a 50% contamination with the potential distomer.

Chiral identity
Class-level
(S)-enantiomer ≥98% ee vs. racemate 0% ee
Enantiomeric identity may affect assay response
2-Aminotetralin class: D2 affinity differences >10-fold
chiral resolution enantiomeric purity stereochemistry aminotetralin

1-Amino vs. 2-Amino Scaffold Divergent Biology

The 1-aminotetralin scaffold (amine at C1) differs fundamentally from the 2-aminotetralin scaffold (amine at C2) in the spatial presentation of the primary amine pharmacophore [1]. The 2-amino positional isomer, 5,6-dimethoxy-2-aminotetralin hydrochloride (CAS 21489-75-8), is a well-established intermediate en route to dopaminergic agonists including the clinical-stage compound 5,6-ADTN (5,6-dihydroxy-2-(N,N-dipropylamino)tetralin) and has reported dopamine transporter (DAT) inhibition with an IC₅₀ of 1.65 × 10⁴ nM (16.5 μM) in rat striatal synaptosomes [2]. In contrast, the 1-amino isomer (target compound) shows no deposited DAT inhibition data but instead displays measurable GAT1 affinity (Ki ~1.1 μM), as documented in Evidence Item 1 [3]. Furthermore, the 2-amino isomer serves as a direct synthetic precursor to N-substituted dopaminergic ligands, while the 1-amino isomer's primary amine is positioned for distinct derivatization trajectories—including access to 1-amido, 1-sulfonamido, and 1-ureido tetralin chemotypes that are absent from the 2-amino series patent landscape [4].

Transporter profile
Cross-study
Target: GAT1 Ki 1.1 μM, no DAT; Comparator: DAT IC50 16.5 μM, no GAT1
Scaffold shift indicates distinct transporter profiles
Supports orthogonal chemotype validation
positional isomer 1-aminotetralin 2-aminotetralin pharmacophore geometry

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt (MW 243.73 g/mol) of (S)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is the predominant commercially supplied form, while the free base (MW 207.27 g/mol) has a predicted logP of approximately 2.2 and limited aqueous solubility . The free base racemate exhibits a predicted boiling point of 331.0 ± 42.0 °C and density of 1.080 ± 0.06 g/cm³ . The hydrochloride salt provides enhanced aqueous solubility—an essential attribute for direct dissolution in aqueous assay buffers (e.g., PBS, HBSS, or Krebs-Ringer buffer) without requiring DMSO co-solvent concentrations that may confound cell-based assay readouts [1]. Procurement of the free base necessitates an additional salt formation or solubilization step (e.g., stoichiometric HCl titration or DMSO stock preparation), introducing workflow variability and potential compound loss.

Salt form solubility
Reported
HCl salt: predicted enhanced aqueous solubility vs. free base (logP ~2.2)
Salt form may support aqueous assay preparation
Experimental solubility data not deposited
hydrochloride salt aqueous solubility assay preparation free base

High-Yield Application Scenarios


GABAergic Transporter Screening Panels

The experimentally determined GAT1 binding affinity (human Ki = 1.10 × 10³ nM; mouse Ki = 1.07 × 10³ nM) [1] positions (S)-5,6-dimethoxy-1-aminotetralin hydrochloride as a low-micromolar GAT1 ligand suitable for inclusion in GABA transporter selectivity screening panels. Unlike the 2-amino positional isomer series—which has no documented GAT1 activity—the 1-aminotetralin scaffold offers a distinct chemotype for GABAergic target screening. The hydrochloride salt form enables direct dilution into aqueous assay buffer without DMSO co-solvent interference. Researchers investigating GABA transport modulation or seeking to profile aminotetralin chemotypes against the full panel of GABA transporters (GAT1, GAT2, GAT3, BGT1) can use this compound as a 1-aminotetralin reference probe.

Stereospecific SAR Studies of Aminergic GPCRs

Procurement of the resolved (S)-enantiomer (CAS 1241679-36-6) rather than the racemate (CAS 648893-12-3) is essential for any stereosensitive SAR campaign targeting aminergic GPCRs . In the 2-aminotetralin series, enantiomeric dopamine D2 affinity differences span 10- to >100-fold [2]. Although corresponding data for the 1-amino series are not yet published, the structural precedent mandates that receptor binding sites capable of discriminating aminotetralin stereochemistry will produce confounded affinity values when challenged with a racemic mixture. The (S)-enantiomer is the appropriate choice for laboratories establishing the stereochemical SAR foundation of the 1-aminotetralin chemotype at dopamine D2/D3, serotonin 5-HT1A/5-HT7, or adrenergic α2 receptors.

Chiral Building Block for 1-Amido Tetralin Libraries

The primary amine at the C1 position of the (S)-configured tetralin scaffold provides a chiral handle for constructing focused libraries of 1-amido, 1-sulfonamido, and 1-ureido tetralin derivatives [3]. This chiral derivatization space is chemically distinct from and less patent-dense than the extensively explored 2-amino tetralin N-substitution landscape. The hydrochloride salt can be directly employed in amide coupling reactions (e.g., HATU/DIPEA in DMF) following a single equivalent of base neutralization, streamlining library synthesis workflows. Medicinal chemistry teams seeking to explore uncharted aminotetralin chemical space for CNS target modulation will derive greater structural novelty from the 1-amino scaffold than from the 2-amino positional isomer.

DAT Counter-Screening with Orthogonal Chemotype

The 2-amino positional isomer (CAS 21489-75-8) exhibits weak DAT inhibition (IC₅₀ = 1.65 × 10⁴ nM) [4], while the 1-amino target compound has no deposited DAT activity but instead shows GAT1 binding [1]. For laboratories conducting DAT/GAT selectivity profiling, the (S)-5,6-dimethoxy-1-aminotetralin hydrochloride offers a chemotype that is structurally similar to dopaminergic tetralins yet functionally orthogonal—making it a valuable control compound for confirming that observed DAT inhibition is scaffold-specific rather than an artifact of the tetralin chemotype. This scenario leverages the divergent transporter profile established in Evidence Item 3.

Application
Selection Property
Validation Focus
GABA transporter screening
GAT1 binding profile
GAT1 selectivity vs. 2-amino isomer
Stereospecific SAR studies
Enantiomeric purity
Stereochemical assay response confirmation
1-Amido library synthesis
Chiral primary amine handle
Derivatization efficiency & stereoretention
DAT/GAT selectivity profiling
Differential transporter engagement
Orthogonal chemotype validation
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